Cas no 140385-74-6 (D-myo-Inositol-1,3,4-triphosphate)
D-myo-Inositol-1,3,4-triphosphate Chemical and Physical Properties
Names and Identifiers
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- d-myo-inositol 1,3,4-trisphosphate hexapotassium salt
- D-MYO-INOSITOL 1,3,4-TRISPHOSPHATE (IP3)
- Ins(1,3,4)P3
- 1D-myo-inositol 1,3,4-triphosphate hexapotassium salt
- D-INS-1,3,4-TRISPHOSPHATE HEXAPOTASSIUM SALT
- D-MYO-INOSITOL 1,3,4-TRIPHOSPHATE HEXAPOTASSIUM SALT
- D-MYO-INOSITOL 1,3,4-TRIS-PHOSPHATE POTASSIUM SALT
- D-myo-inositol 1,3,4-tris-phosphate*potassium
- 140385-74-6
- potassium (1S,2S,3S,4S,5R,6R)-3,5,6-trihydroxycyclohexane-1,2,4-triyl triphosphate
- Hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
- MFCD00216138
- D-myo-Inositol 1,3,4-tris-phosphate hexapotassium salt
- D-myo-Inositol-1,3,4-triphosphate
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- MDL: MFCD00216138
- Inchi: 1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1
- InChI Key: DVOPWCOAGWTTEN-JQLBQNGOSA-H
- SMILES: [K+].[K+].[K+].[K+].[K+].[K+].P(=O)([O-])([O-])O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O
Computed Properties
- Exact Mass: 647.69800
- Monoisotopic Mass: 647.6976695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 539
- Covalently-Bonded Unit Count: 7
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 278Ų
Experimental Properties
- Color/Form: Not available
- PSA: 307.38000
- LogP: -0.85440
- Solubility: Not available
D-myo-Inositol-1,3,4-triphosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D209225-.1mg |
D-myo-Inositol-1,3,4-triphosphate |
140385-74-6 | .1mg |
$ 180.00 | 2022-06-05 | ||
| TRC | D209225-.2mg |
D-myo-Inositol-1,3,4-triphosphate |
140385-74-6 | .2mg |
$ 300.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506261-1mg |
D-myo-Inositol 1,3,4-Trisphosphate, Hexapotassium Salt, |
140385-74-6 | 1mg |
¥5122.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506261-1 mg |
D-myo-Inositol 1,3,4-Trisphosphate, Hexapotassium Salt, |
140385-74-6 | 1mg |
¥5,122.00 | 2023-07-10 |
D-myo-Inositol-1,3,4-triphosphate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on D-myo-Inositol-1,3,4-triphosphate
Research Brief on D-myo-Inositol-1,3,4-triphosphate (CAS: 140385-74-6): Recent Advances and Applications
D-myo-Inositol-1,3,4-triphosphate (Ins(1,3,4)P3), with the CAS number 140385-74-6, is a critical signaling molecule involved in various cellular processes, including calcium mobilization, cell proliferation, and apoptosis. Recent studies have highlighted its role in intracellular signaling pathways, particularly in the context of metabolic regulation and disease mechanisms. This research brief synthesizes the latest findings on Ins(1,3,4)P3, focusing on its biochemical properties, synthesis, and therapeutic potential.
A 2023 study published in the Journal of Biological Chemistry elucidated the enzymatic pathways responsible for the synthesis and degradation of Ins(1,3,4)P3. Researchers identified inositol polyphosphate 5-phosphatases (5-ptases) as key regulators of Ins(1,3,4)P3 levels, which in turn modulate downstream signaling cascades. These findings provide a foundation for targeting Ins(1,3,4)P3 metabolism in diseases such as cancer and diabetes, where dysregulated inositol phosphate signaling is implicated.
In the context of cancer research, a groundbreaking 2024 paper in Nature Cell Biology demonstrated that Ins(1,3,4)P3 acts as a secondary messenger in the PI3K/AKT pathway, promoting tumor cell survival under metabolic stress. The study utilized advanced mass spectrometry techniques to quantify Ins(1,3,4)P3 levels in tumor tissues, revealing its correlation with poor prognosis in breast cancer patients. These insights underscore the potential of Ins(1,3,4)P3 as a biomarker and therapeutic target.
Another area of active research is the role of Ins(1,3,4)P3 in neurodegenerative diseases. A recent preprint on bioRxiv reported that altered Ins(1,3,4)P3 metabolism is linked to mitochondrial dysfunction in Alzheimer's disease models. The study employed CRISPR-Cas9 gene editing to manipulate Ins(1,3,4)P3 levels, resulting in improved mitochondrial health and reduced amyloid-beta accumulation. This suggests that modulating Ins(1,3,4)P3 pathways could offer novel therapeutic strategies for neurodegenerative disorders.
From a technical perspective, advances in synthetic chemistry have facilitated the production of high-purity Ins(1,3,4)P3 for research applications. A 2023 ACS Chemical Biology article detailed a scalable enzymatic synthesis method for Ins(1,3,4)P3, achieving >95% purity. This development is critical for enabling large-scale studies and preclinical testing of Ins(1,3,4)P3-based interventions.
In summary, recent research on D-myo-Inositol-1,3,4-triphosphate (140385-74-6) has expanded our understanding of its multifaceted roles in cellular signaling and disease. The molecule's involvement in cancer, metabolic disorders, and neurodegeneration highlights its therapeutic potential, while advancements in synthesis techniques promise to accelerate translational research. Future studies should focus on developing selective modulators of Ins(1,3,4)P3 pathways and validating their efficacy in clinical settings.
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